molecular formula C23H34N4Na2O6 B1228535 Tuinal CAS No. 8065-05-2

Tuinal

货号: B1228535
CAS 编号: 8065-05-2
分子量: 508.5 g/mol
InChI 键: HQBIOVWPIHUNKN-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tuinal, also known as this compound, is a useful research compound. Its molecular formula is C23H34N4Na2O6 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Clinical Uses

  • Sedation and Hypnosis :
    • Tuinal was primarily used for inducing sleep in patients suffering from insomnia. Its combination of short-acting (secobarbital) and intermediate-acting (amobarbital) barbiturates allowed for effective sleep induction while minimizing the risk of prolonged sedation .
  • Pre-Anesthetic Medication :
    • The drug was also employed as a pre-anesthetic agent to calm patients before surgical procedures. Its sedative properties helped reduce anxiety and facilitate smoother transitions into anesthesia .
  • Obstetrics :
    • In obstetric care, this compound was used during childbirth to alleviate anxiety and induce relaxation, contributing to a more manageable labor experience .

Research Insights

Despite its historical applications, contemporary research on this compound is limited due to its discontinuation and the shift towards safer alternatives like benzodiazepines. However, studies have examined its pharmacological profile and potential therapeutic roles:

  • Mechanism of Action : this compound acts by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability in the brain. This mechanism underlies its sedative effects, making it effective for short-term management of sleep disorders .
  • Potential Risks : Research has highlighted the dangers associated with this compound use, particularly regarding dependency and overdose risks. The drug's potency can lead to rapid development of tolerance and physical dependence, necessitating careful monitoring when prescribed .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study on Dependency :
    • A documented case revealed that long-term use of this compound led to significant physical dependency in patients who had been prescribed the drug for insomnia. Withdrawal symptoms were noted upon cessation, indicating the need for gradual tapering under medical supervision .
  • Toxicological Cases :
    • Toxicological examinations have reported instances of acute toxicity due to excessive this compound consumption, leading to respiratory depression and coma. Such cases underscore the importance of adhering to prescribed dosages .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Tuinal’s pharmacological interactions in vitro and in vivo?

  • Methodological Answer : Use controlled in vitro assays (e.g., receptor binding studies) to quantify affinity for GABAA receptors, paired with in vivo behavioral models (e.g., rodent sedation assays) to measure dose-response relationships. Ensure standardized controls, such as comparator barbiturates, to isolate this compound-specific effects. Statistical analysis should account for variability in metabolic rates across test subjects .

Q. How can researchers design studies to evaluate this compound’s metabolic pathways in human hepatocytes?

  • Methodological Answer : Employ primary human hepatocyte cultures exposed to this compound at therapeutic and supratherapeutic doses. Use liquid chromatography-mass spectrometry (LC-MS) to identify phase I/II metabolites. Validate findings with cytochrome P450 inhibition assays to pinpoint enzymatic pathways (e.g., CYP2C9/19 involvement). Replicate experiments across donor cell lines to address inter-individual variability .

Q. What ethical considerations are critical when designing human studies on this compound’s neurocognitive effects?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval by justifying risk-benefit ratios, especially regarding sedation-related hazards. Use double-blind, placebo-controlled designs with explicit informed consent protocols. Mitigate bias by pre-registering hypotheses and analysis plans .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic variability be resolved across demographic subgroups?

  • Methodological Answer : Conduct population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM). Stratify data by age, sex, and genetic polymorphisms (e.g., CYP2C9*2/*3 alleles). Validate models with bootstrapping and visual predictive checks. Publish raw datasets to enable meta-analyses addressing reproducibility .

Q. What strategies optimize dose-response modeling for this compound in comorbid populations (e.g., patients with hepatic impairment)?

  • Methodological Answer : Implement adaptive trial designs with Bayesian dose-escalation algorithms. Use physiologically based pharmacokinetic (PBPK) modeling to simulate hepatic clearance alterations. Pair with serial biomarker monitoring (e.g., serum albumin, bilirubin) to dynamically adjust dosing regimens .

Q. How do neuroimaging techniques clarify this compound’s mechanism of action in GABAergic vs. glutamatergic systems?

  • Methodological Answer : Combine functional MRI (fMRI) with pharmaco-fMRI protocols to map regional brain activity changes post-administration. Validate findings using positron emission tomography (PET) with radiolabeled GABAA ligands (e.g., [<sup>11</sup>C]flumazenil). Control for confounding variables like baseline anxiety levels using validated psychometric scales .

Q. Data Interpretation & Contradiction Analysis

Q. What statistical approaches reconcile disparities in this compound’s efficacy reported across preclinical vs. clinical studies?

  • Methodological Answer : Apply meta-regression to identify covariates (e.g., species-specific metabolic differences, dosing schedules). Use sensitivity analyses to exclude outliers and publication bias. Cross-validate with translational biomarkers (e.g., EEG patterns for sedation depth) to bridge preclinical-clinical gaps .

Q. How can researchers address heterogeneity in adverse event reporting for this compound across retrospective cohorts?

  • Methodological Answer : Perform thematic analysis of adverse event narratives using NLP tools (e.g., MedDRA coding). Stratify data by confounders like polypharmacy or comorbidities. Apply Bradford Hill criteria to assess causality for rare events (e.g., paradoxical agitation) .

Q. Research Design & Validation

Q. What validation protocols ensure reliability in this compound’s biomarker quantification assays?

  • Methodological Answer : Follow FDA Bioanalytical Method Validation guidelines: assess precision, accuracy, and stability under varying storage conditions. Use isotope-labeled internal standards (e.g., d5-pentobarbital) to correct for matrix effects. Publish validation parameters in open-access repositories .

Q. How can multi-omics integration enhance understanding of this compound’s long-term neuroadaptive effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq of cortical neurons) with proteomics (LC-MS/MS synaptic protein quantification) and epigenomics (ChIP-seq for histone modifications). Use pathway enrichment tools (e.g., DAVID, STRING) to identify convergent molecular networks. Validate with CRISPR-based gene editing in organoid models .

属性

CAS 编号

8065-05-2

分子式

C23H34N4Na2O6

分子量

508.5 g/mol

IUPAC 名称

disodium;2,6-dioxo-5-pentan-2-yl-5-prop-2-enylpyrimidin-4-olate;5-ethyl-5-(3-methylbutyl)-2,6-dioxopyrimidin-4-olate

InChI

InChI=1S/C12H18N2O3.C11H18N2O3.2Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15;;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);7H,4-6H2,1-3H3,(H2,12,13,14,15,16);;/q;;2*+1/p-2

InChI 键

HQBIOVWPIHUNKN-UHFFFAOYSA-L

SMILES

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.CCC1(C(=O)NC(=O)N=C1[O-])CCC(C)C.[Na+].[Na+]

规范 SMILES

CCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.CCC1(C(=O)NC(=O)N=C1[O-])CCC(C)C.[Na+].[Na+]

同义词

amobarbital, secobarital drug combination
perdormal
Tuinal

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。